Tetracosane

Catalog No.
S569639
CAS No.
646-31-1
M.F
C24H50
M. Wt
338.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracosane

CAS Number

646-31-1

Product Name

Tetracosane

IUPAC Name

tetracosane

Molecular Formula

C24H50

Molecular Weight

338.7 g/mol

InChI

InChI=1S/C24H50/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

POOSGDOYLQNASK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC

Solubility

In water, 6.44X10-8 mg/L at 25 °C (est)
Insoluble in water
Slightly soluble in ethanol; very soluble in ethyl ether
Soluble in alcohol

Synonyms

Alkane C24

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC

Material Science

  • Phase Transitions: Tetracosane's behavior during phase transitions (solid to liquid) is of interest to material scientists. Studies investigate its thermophysical properties, like melting point and heat capacity, to understand the behavior of long-chain hydrocarbons ().

Chemistry

  • Organic Synthesis

    Tetracosane serves as a starting material for the synthesis of more complex organic molecules. Its long, unbranched structure allows for controlled functionalization ().

  • Solvent Studies

    Due to its non-polar nature and insolubility in water, tetracosane finds use as a non-reactive solvent in specific chemical reactions. Research explores its role in dissolving other non-polar compounds ().

Tribology

  • Lubrication Studies: Tribology, the science of friction, lubrication, and wear, utilizes tetracosane to understand the lubrication mechanisms of long-chain hydrocarbons. Studies investigate its interaction with surfaces and its impact on friction reduction ().

Biology and Medicine (Preliminary Research)

  • Cytotoxic Activity: Early research explores the potential cytotoxic (cell-killing) properties of tetracosane against certain cancer cell lines (). However, more studies are needed to understand its efficacy and safety.

Tetracosane, also known as n-tetracosane, is a saturated hydrocarbon belonging to the alkane family, characterized by its molecular formula C24H50C_{24}H_{50}. It consists of a straight-chain of 24 carbon atoms, making it one of the higher alkanes. The compound appears as a crystalline waxy solid at room temperature and is insoluble in water, with a melting point of approximately 52 °C (126 °F) and a boiling point around 400 °C (736.3 °F) . Tetracosane is found in nature, notably in the mineral evenkite, and has a significant number of constitutional isomers and stereoisomers, indicating its structural diversity .

Tetracosane exhibits limited reactivity typical of saturated hydrocarbons. It is generally unreactive under standard conditions but can undergo combustion in the presence of oxygen, producing carbon dioxide and water. When heated or ignited, it may char and ignite unreacted hydrocarbons nearby . The compound does not react with aqueous solutions of acids or bases and shows minimal interaction with most oxidizing agents unless under high temperatures .

Tetracosane can be synthesized through several methods:

  • Hydrocarbon Cracking: This involves breaking down larger hydrocarbons into smaller ones through heat or catalysts.
  • Fischer-Tropsch Synthesis: A process that converts carbon monoxide and hydrogen into liquid hydrocarbons.
  • Decarboxylation: This method involves removing a carboxyl group from fatty acids to yield hydrocarbons like tetracosane.
  • Chemical Reduction: Reducing higher fatty alcohols can also yield tetracosane .

Tetracosane has various applications across different fields:

  • Industrial Uses: It is utilized in organic synthesis as a solvent or reagent due to its stable chemical properties.
  • Cosmetics: Its waxy nature makes it suitable for use in cosmetic formulations as an emollient.
  • Biomaterials: Tetracosane is being explored for use in biodegradable materials due to its natural occurrence in waxes .
  • Fuel Additives: It can serve as an additive in fuels to improve energy content.

Interactions involving tetracosane primarily focus on its behavior in environmental contexts. For instance, studies indicate that tetracosane reacts with photochemically produced hydroxyl radicals in the atmosphere, which can influence its degradation rate and environmental persistence . Additionally, research on its thermal decomposition suggests interactions with other hydrocarbons during pyrolysis processes .

Tetracosane shares similarities with other long-chain alkanes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
HexacosaneC26H54C_{26}H_{54}Higher molecular weight; more viscous
DotriacontaneC32H66C_{32}H_{66}Even longer chain; used in high-performance lubricants
PentacosaneC25H52C_{25}H_{52}One carbon less; similar physical properties but lower melting/boiling points

Uniqueness of Tetracosane:

  • Tetracosane's unique chain length gives it distinct melting and boiling points compared to shorter or longer alkanes.
  • Its specific applications in industrial and cosmetic fields set it apart from other similar compounds, which may not have the same utility.

Physical Description

N-tetracosane is a crystalline waxy solid. Insoluble in water. Used in organic synthesis.
Solid

Color/Form

Crystals
Crystals from ether
White powde

XLogP3

12.6

Boiling Point

736.3 °F at 760 mm Hg (NTP, 1992)
391.3 °C
391 °C

Flash Point

113.00 °C (> 235.40 °F) - closed cup

Density

0.7991 at 68 °F (NTP, 1992)
0.7991 g/cu cm at 20 °C

LogP

log Kow = 12.13 (est)

Melting Point

126 °F (NTP, 1992)
54.0 °C
50.3 °C
54°C

UNII

YQ5H1M1D7I

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

4.07e-06 mmHg
4.07X10-6 mm Hg at 25 °C (extrapolated)

Other CAS

646-31-1

Wikipedia

Tetracosane

Biological Half Life

114.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Tetracosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Conradina canescens (Lamiaceae) is an endemic evergreen shrub native to Florida, Mississippi and Alabama, with no phytochemical or biological studies registered in the literature. Thus, a phytochemical study and a toxicity analysis of the chloroform extract obtained from the leaves of C. canescens were performed for the first time. In our preliminary screening, the crude extract and its fractions were subjected to cytotoxicity, antimicrobial and antileishmanial bioassays. The crude extract showed substantial cytotoxic, antimicrobial and antileishmanial activities. A total of six compounds, namely ursolic acid (62.4%), betulin (8.4%), beta-amyrin (4.6%), myrtenic acid (2.9%), n-tetracosane (1.4%), and oleanolic acid (1.1%), were isolated. The structures of the isolated compounds were established by spectroscopic studies using NMR and IR spectroscopy.
The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-tetracosane; Matrix: water; Detection Limit: 1 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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